(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate is a chemical compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.119 g/mol . It is also known by other names such as 2,5-Pyrrolidinedione,1-[(1-oxo-2-propynyl)oxy], 2,5-dioxopyrrolidin-1-yl propiolate, and N-succinimidoyl propiolate . This compound is characterized by its pyrrolidinone ring structure and a propiolate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate typically involves the reaction of succinimide with propargyl bromide in the presence of a base such as sodium hydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
- Dissolve succinimide in an anhydrous solvent such as tetrahydrofuran (THF).
- Add sodium hydride to the solution to deprotonate the succinimide.
- Slowly add propargyl bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propiolate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propiolate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl prop-2-enoate: Similar structure but with an alkene group instead of an alkyne.
N-succinimidoyl acrylate: Another related compound with an acrylate group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate is unique due to its propiolate group, which provides distinct reactivity compared to similar compounds with alkene or acrylate groups. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h1H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJEEHMLCFJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728309 | |
Record name | 1-[(Prop-2-ynoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-41-0 | |
Record name | 1-[(Prop-2-ynoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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